Technical Monograph: 2-Chloro-3-Amino-4-Methylpyridine (CAPIC)
Technical Monograph: 2-Chloro-3-Amino-4-Methylpyridine (CAPIC)
CAS: 133627-45-9 Formula: C₆H₇ClN₂ Molecular Weight: 142.59 g/mol
Executive Summary: The "Privileged" Retroviral Scaffold
In the landscape of heterocyclic chemistry, 2-Chloro-3-Amino-4-Methylpyridine (commonly referred to as CAPIC ) is not merely a building block; it is the structural linchpin for the dipyridodiazepinone class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Its primary industrial significance lies in its role as the key intermediate for Nevirapine , a WHO Essential Medicine for HIV-1 treatment. However, for the drug development chemist, CAPIC represents a "privileged scaffold" due to its orthogonal reactivity:
-
The 2-Chloro motif: A latent electrophile capable of nucleophilic aromatic substitution (
), albeit deactivated by the electron-donating amino group. -
The 3-Amino group: A highly nucleophilic handle for acylation or reductive amination.
-
The 4-Methyl group: Provides essential steric bulk that restricts conformational rotation in downstream pharmacophores, often enhancing binding affinity in kinase or viral pockets.
This guide moves beyond basic catalog data to analyze the synthesis, reactivity profiles, and handling protocols required for high-purity pharmaceutical applications.
Physicochemical Passport
The following data aggregates empirical values from industrial certificates of analysis (CoA) and predictive modeling.
| Property | Value | Context/Notes |
| Appearance | Off-white to tan crystalline powder | Darkens upon oxidation/light exposure. |
| Melting Point | 68°C – 71°C | High purity (>99%) samples. Lower ranges (60-65°C) indicate regioisomeric impurities. |
| Boiling Point | 283.3°C (at 760 mmHg) | Theoretical extrapolation; rarely distilled due to thermal instability of the free amine. |
| Density | 1.26 g/cm³ | Solid state density.[1] |
| pKa | ~3.22 (Predicted) | The pyridine nitrogen is weakly basic due to the electron-withdrawing 2-Cl substituent. |
| LogP | 1.59 | Moderate lipophilicity; soluble in DCM, chloroform, and ethyl acetate. |
| Solubility | Low in water; High in organic solvents | requires protic or polar aprotic solvents for efficient coupling reactions. |
Synthetic Architecture: The Move from Nitration to Cyclization
Historically, 3-aminopyridines were synthesized via the nitration of 2-amino-4-picoline.[2] However, this route is plagued by poor regioselectivity (yielding mixtures of 3- and 5-nitro isomers) and significant safety hazards (exotherms).[2][3]
The modern, validated industrial route utilizes a Knoevenagel Condensation / Cyclization / Hofmann Rearrangement sequence. This "Acyclic Precursor" approach ensures 100% regiocontrol of the substituents.
Validated Protocol (The "Cyano-Acetamide" Route)
Note: This protocol synthesizes the precursor 2-chloro-3-cyano-4-methylpyridine, followed by conversion to the amine.
-
Condensation: Reaction of 4,4-dimethoxy-2-butanone with 2-cyanoacetamide (catalyzed by piperidinium acetate) forms the acyclic intermediate.
-
Cyclization: Acid-mediated ring closure yields 3-cyano-4-methyl-2-pyridone .
-
Chlorination: Treatment with
(Phosphorus Oxychloride) converts the pyridone (tautomer of 2-hydroxypyridine) to the 2-chloro derivative. -
Hofmann Rearrangement (The Critical Step):
-
The 3-cyano group is hydrolyzed to the amide (
). -
Treatment with
(or ) effects the Hofmann rearrangement, excising the carbonyl carbon to yield the final 3-amino product.
-
Workflow Visualization
The following diagram illustrates the logical flow of the optimized synthesis, highlighting the critical Hofmann degradation step.
Figure 1: Optimized industrial synthesis route avoiding non-selective nitration.
Reactivity & Functionalization
For the medicinal chemist, CAPIC is a bifunctional handle. Understanding the order of operations is critical to avoid side reactions.
The Amide Coupling (Nucleophilic Attack)
The 3-amino group is the most reactive site. In the synthesis of Nevirapine, CAPIC reacts with 2-chloronicotinoyl chloride .
-
Challenge: The electron-withdrawing 2-chloro group on the CAPIC ring reduces the nucleophilicity of the 3-amino group compared to a standard aniline.
-
Solution: Use of a non-nucleophilic base (e.g., Pyridine or DIPEA) and an activated acid chloride is mandatory. Schotten-Baumann conditions (biphasic) are often effective.
The Cyclization ( )
Once the amide bond is formed, the 2-chloro position becomes the site of ring closure.
-
Mechanism: Intramolecular Nucleophilic Aromatic Substitution.
-
Conditions: Requires strong bases (e.g., NaH, LiHMDS) to deprotonate the amide nitrogen of the pendant chain, which then attacks the 2-position of the CAPIC ring, displacing the chlorine.
Divergent Pathways
The diagram below maps the potential chemical space accessible from CAPIC.
Figure 2: Divergent reactivity profile. Pathway A is the primary route for pharmaceutical synthesis.
Safety & Handling Protocols
While CAPIC is a stable solid, it possesses specific hazards associated with halogenated aminopyridines.
Toxicological Profile
-
Irritation: Causes skin irritation (H315) and serious eye damage (H318).[4]
-
Target Organs: Respiratory system (inhalation of dust).
Handling Procedures
-
Inert Atmosphere: While not strictly pyrophoric, the amine functionality can oxidize over time, turning the off-white powder dark brown. Store under Nitrogen or Argon for long-term stability.
-
Acid Scavenging: In reactions involving acid chlorides, the HCl byproduct will protonate the unreacted CAPIC, precipitating it as the hydrochloride salt and stalling the reaction. Always use >1.1 equivalents of base.
-
Decontamination: Spills should be treated with dilute acid (to solubilize) followed by neutralization and disposal as halogenated organic waste.
References
-
Vertex Pharmaceuticals & Boehringer Ingelheim. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.[2][5][6][7][8] Google Patents.
-
ChemicalBook. (2026).[7] 3-Amino-2-chloro-4-methylpyridine Properties and Synthesis.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2756387, 3-Amino-2-chloro-4-methylpyridine.
-
Sigma-Aldrich. (2026). 3-Amino-2-chloro-4-methylpyridine Safety Data Sheet & Product Specification.
-
Hargrave, K. D., et al. (1991).[3] Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyrido-diazepinones. Journal of Medicinal Chemistry.[3] (Contextual citation regarding Nevirapine synthesis).
Sources
- 1. 3-Amino-2-chloro-4-methylpyridine CAS 133627-45-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. WO2002030901A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]
- 8. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
